Cimetidine-d3
Overview
Description
Cimetidine-d3 is a deuterium-labeled analog of cimetidine, a well-known histamine H2 receptor antagonist. The incorporation of deuterium atoms into the cimetidine molecule enhances its stability and allows for its use as an internal standard in various analytical applications, particularly in mass spectrometry. Cimetidine itself is widely used to inhibit gastric acid secretion and treat conditions such as peptic ulcers and gastroesophageal reflux disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cimetidine-d3 involves the deuteration of cimetidine. One common method includes the conversion of (5-methyl-1H-imidazole-4-yl)methanol into a nitrate ester, which then reacts with N-cyano-N’-methyl-N’-mercaptoethylguanidine ether under mild conditions. This process yields this compound with high purity and minimal byproducts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions: Cimetidine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cimetidine sulfoxide.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the imidazole ring or the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Cimetidine sulfoxide.
Reduction: Cimetidine.
Substitution: Various substituted cimetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Cimetidine-d3 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of cimetidine.
Biology: Employed in studies involving histamine H2 receptor interactions and signaling pathways.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties. .
Mechanism of Action
Cimetidine-d3, like cimetidine, acts as a histamine H2 receptor antagonist. It binds to the H2 receptors on the basolateral membrane of gastric parietal cells, blocking the action of histamine. This inhibition reduces gastric acid secretion and pepsin output. Additionally, this compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various drugs .
Comparison with Similar Compounds
Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action.
Nizatidine: Similar to cimetidine but with fewer drug interactions.
Uniqueness of Cimetidine-d3: this compound’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical applications. This labeling also allows for more accurate pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .
Properties
IUPAC Name |
1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIXAKUUQRKLND-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185237-29-9 | |
Record name | 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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